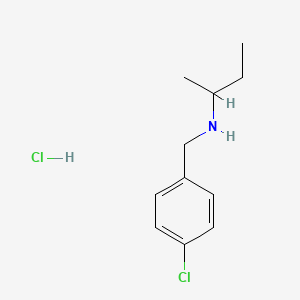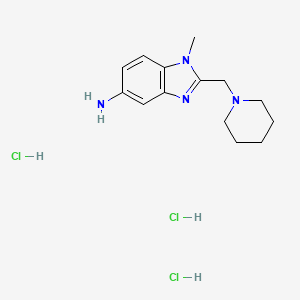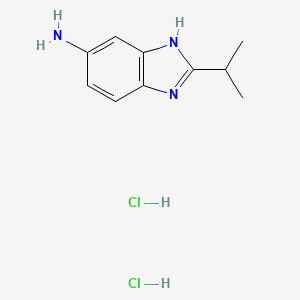![molecular formula C11H16Cl3N B3085589 (Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride CAS No. 1158204-13-7](/img/structure/B3085589.png)
(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride
Übersicht
Beschreibung
“(Butan-2-yl)[(2,4-dichlorophenyl)methyl]amine hydrochloride” is a chemical compound with the molecular formula C11H16Cl3N . It is also known by its CAS number 1158204-13-7 .
Molecular Structure Analysis
The molecular weight of “this compound” is 268.61 . The InChI code for a similar compound is 1S/C11H16ClN/c1-3-9(2)13-8-10-4-6-11(12)7-5-10/h4-7,9,13H,3,8H2,1-2H3 . For a detailed molecular structure, it would be best to refer to a specialized chemistry database.Wissenschaftliche Forschungsanwendungen
Environmental Impacts and Treatment Methods
The pesticide production industry generates wastewater containing a variety of toxic pollutants, including 2,4-dichlorophenol derivatives. Biological processes and granular activated carbon have been demonstrated to remove these compounds by 80-90%, underscoring the importance of effective wastewater treatment technologies to mitigate environmental pollution (Goodwin et al., 2018).
Sorption and Environmental Fate
The environmental behavior of 2,4-dichlorophenol and similar compounds, including their sorption to soil and organic matter, has been extensively reviewed. This research helps to understand the fate of these chemicals in the environment and their potential impact on human health and ecosystems (Werner et al., 2012).
Analytical and Detection Methods
Advancements in analytical methods have facilitated the detection and quantification of 2,4-dichlorophenol derivatives in various environmental matrices. These developments are crucial for monitoring environmental pollution and assessing the effectiveness of pollution control strategies (Krijgsheld & Gen, 1986).
Biodegradation and Environmental Remediation
Research on the microbial biodegradation of 2,4-dichlorophenol derivatives highlights the role of microorganisms in detoxifying contaminated environments. This area of study is key to developing bioremediation strategies that can effectively reduce the ecological footprint of chemical pollutants (Magnoli et al., 2020).
Toxicology and Environmental Health
Scientometric reviews of 2,4-D herbicide toxicity underline the global research trends and gaps in understanding its impact on human and environmental health. Such studies are foundational for guiding future research and regulatory policies aimed at minimizing the adverse effects of these chemicals (Zuanazzi et al., 2020).
Eigenschaften
IUPAC Name |
N-[(2,4-dichlorophenyl)methyl]butan-2-amine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15Cl2N.ClH/c1-3-8(2)14-7-9-4-5-10(12)6-11(9)13;/h4-6,8,14H,3,7H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBRBJHHWELSKCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NCC1=C(C=C(C=C1)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


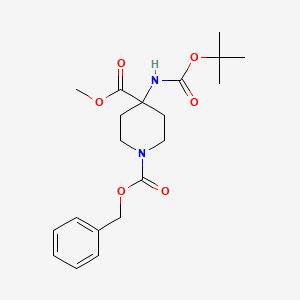
![(2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)(2-(hydroxymethyl)piperidin-1-yl)methanone](/img/structure/B3085517.png)
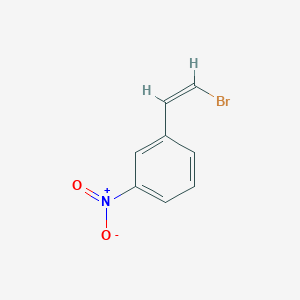







![(Butan-2-yl)[(3,4-dimethoxyphenyl)methyl]amine hydrochloride](/img/structure/B3085572.png)
